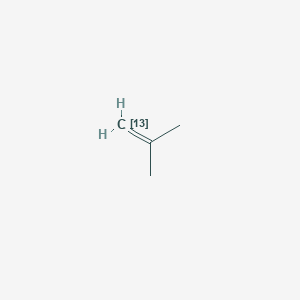
2-Methyl(113C)prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl(113C)prop-1-ene, also known as isobutylene-13C, is a hydrocarbon with the chemical formula (13CH3)2C=13CH2. It is a four-carbon branched alkene (olefin) and one of the four isomers of butylene. This compound is a colorless, flammable gas and is of considerable industrial value .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl(113C)prop-1-ene can be synthesized through various methods. One common method involves the catalytic dehydrogenation of isobutane. This process typically uses a catalyst such as platinum or chromium oxide at high temperatures to remove hydrogen atoms from isobutane, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced by dehydrating tertiary butyl alcohol (TBA) or through catalytic dehydrogenation of isobutane.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl(113C)prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylpropylene oxide (MPO) using tert-butyl hydroperoxide (TBHP) as an oxidant.
Polymerization: It can be polymerized to produce butyl rubber (polyisobutylene).
Alkylation: It can be alkylated with butane to produce isooctane, a fuel additive.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidant in the presence of a molybdenum-based catalyst.
Polymerization: Polymerization typically requires a catalyst such as aluminum chloride.
Alkylation: Alkylation reactions often use sulfuric acid as a catalyst.
Major Products Formed
Oxidation: 2-Methylpropylene oxide (MPO).
Polymerization: Butyl rubber (polyisobutylene).
Alkylation: Isooctane.
Wissenschaftliche Forschungsanwendungen
2-Methyl(113C)prop-1-ene has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Methyl(113C)prop-1-ene varies depending on the reaction it undergoes. For example, in the epoxidation reaction, TBHP is activated by a molybdenum-based catalyst to generate highly active tert-butyl peroxide radicals. These radicals then react with this compound to form 2-Methylpropylene oxide (MPO) .
Vergleich Mit ähnlichen Verbindungen
2-Methyl(113C)prop-1-ene is similar to other butylene isomers, such as:
- 1-Butene
- cis-2-Butene
- trans-2-Butene
Uniqueness
What sets this compound apart from its isomers is its branched structure, which gives it unique chemical properties and reactivity. For instance, its branched structure makes it more reactive in polymerization reactions compared to its linear isomers .
Eigenschaften
Molekularformel |
C4H8 |
|---|---|
Molekulargewicht |
57.1 g/mol |
IUPAC-Name |
2-methyl(113C)prop-1-ene |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1+1 |
InChI-Schlüssel |
VQTUBCCKSQIDNK-OUBTZVSYSA-N |
SMILES |
CC(=C)C |
Isomerische SMILES |
CC(=[13CH2])C |
Kanonische SMILES |
CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,18-Di(cyclododecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1642279.png)







![6-Chloro-5-methoxy-2-methylbenzo[d]thiazole](/img/structure/B1642306.png)
![5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1642312.png)



